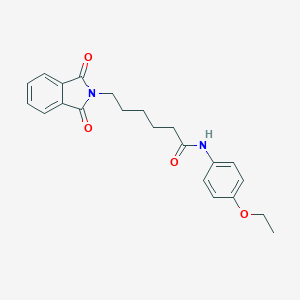![molecular formula C18H17NO B258980 N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)
N-[(4-methoxynaphthalen-1-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxynaphthalen-1-yl)methyl]aniline, also known as MNMA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. MNMA belongs to the class of arylalkylamines, which are known to have various biological activities. The compound has been shown to have potential applications in the field of pharmacology, particularly in the study of serotonin receptors and their role in physiological processes.
作用機序
N-[(4-methoxynaphthalen-1-yl)methyl]aniline acts as an agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes. When N-[(4-methoxynaphthalen-1-yl)methyl]aniline binds to the receptor, it induces a conformational change that leads to the activation of downstream signaling pathways. This ultimately leads to changes in cellular activity and physiological responses.
Biochemical and Physiological Effects:
N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(4-methoxynaphthalen-1-yl)methyl]aniline can induce the activation of the 5-HT2A receptor, leading to the release of intracellular calcium and activation of downstream signaling pathways. In vivo studies have shown that N-[(4-methoxynaphthalen-1-yl)methyl]aniline can induce changes in behavior and physiological responses, including changes in locomotor activity and body temperature.
実験室実験の利点と制限
N-[(4-methoxynaphthalen-1-yl)methyl]aniline has several advantages as a research tool. It is a potent and selective agonist of the 5-HT2A receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. N-[(4-methoxynaphthalen-1-yl)methyl]aniline is also relatively easy to synthesize, which makes it readily available for use in research. However, N-[(4-methoxynaphthalen-1-yl)methyl]aniline has some limitations as a research tool. It has a relatively short half-life, which limits its use in long-term studies. Additionally, N-[(4-methoxynaphthalen-1-yl)methyl]aniline can induce changes in behavior and physiological responses, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-[(4-methoxynaphthalen-1-yl)methyl]aniline. One area of research is the development of analogs of N-[(4-methoxynaphthalen-1-yl)methyl]aniline that have improved pharmacological properties, such as longer half-life or reduced side effects. Another area of research is the study of the role of the 5-HT2A receptor in various physiological processes, such as learning and memory, and the potential therapeutic applications of targeting this receptor. Finally, the use of N-[(4-methoxynaphthalen-1-yl)methyl]aniline in combination with other research tools, such as optogenetics or electrophysiology, could provide valuable insights into the role of the 5-HT2A receptor in various physiological processes.
合成法
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]aniline involves the reaction of 4-methoxynaphthalene with aniline in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent reduction of the intermediate to form N-[(4-methoxynaphthalen-1-yl)methyl]aniline. The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been optimized to yield high purity and high yield.
科学的研究の応用
N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been studied for its potential use in the field of pharmacology, particularly in the study of serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in various physiological processes, including mood regulation, appetite, and sleep. N-[(4-methoxynaphthalen-1-yl)methyl]aniline has been shown to be a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This makes N-[(4-methoxynaphthalen-1-yl)methyl]aniline a valuable tool for studying the role of this receptor in various physiological processes.
特性
製品名 |
N-[(4-methoxynaphthalen-1-yl)methyl]aniline |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC名 |
N-[(4-methoxynaphthalen-1-yl)methyl]aniline |
InChI |
InChI=1S/C18H17NO/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15/h2-12,19H,13H2,1H3 |
InChIキー |
QGYZOYBXGQZUNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)
![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)